3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a 1,2,4-oxadiazole ring fused with a pyrrole and a dimethoxyphenyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-pyrrolecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism often involves binding to active sites, inhibiting or activating enzymatic activity, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
- 3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole
Uniqueness
3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions, developing advanced materials, and designing novel pharmaceuticals.
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H13N3O3/c1-18-11-6-5-9(8-12(11)19-2)13-16-14(20-17-13)10-4-3-7-15-10/h3-8,15H,1-2H3 |
InChI Key |
SZYFPRCQNBBYHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN3)OC |
Origin of Product |
United States |
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